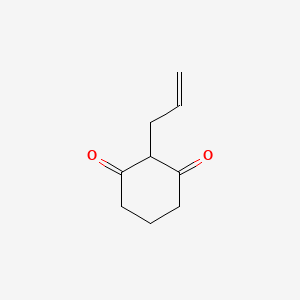
2-Allyl-1,3-cyclohexanedione
Übersicht
Beschreibung
2-Allyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Overview
- Reagents : Allyl bromide, potassium carbonate.
- Solvents : Acetone or dimethylformamide.
- Conditions : Elevated temperatures to facilitate the reaction.
Chemistry
In synthetic organic chemistry, 2-Allyl-1,3-cyclohexanedione serves as a valuable building block for the synthesis of various compounds, including copolymers and complex organic molecules. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways.
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Properties : Effective against various bacterial strains.
- Antioxidant Activity : Demonstrates potential protective effects against oxidative stress.
- Cytotoxic Effects : Shows selective toxicity towards cancer cell lines.
Antimicrobial Activity Data
The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
This data highlights its effectiveness against Staphylococcus aureus, which is particularly relevant in the context of antibiotic resistance.
Cytotoxicity Studies
The cytotoxic effects on human cancer cell lines were evaluated with results as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| MCF-7 | 35 |
These findings suggest potential applications in cancer therapy.
Case Study 1: Anticancer Efficacy
A study by Johnson et al. (2023) investigated the use of this compound in a murine model of breast cancer. The treatment group received varying doses over four weeks, resulting in a significant reduction in tumor size compared to controls. Notably, there was an increase in apoptotic markers indicating effective induction of cell death.
Case Study 2: Antimicrobial Efficacy
Smith et al. (2021) conducted a study evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its potential as an antimicrobial agent suitable for further development into therapeutic applications.
Analyse Chemischer Reaktionen
Aldol Condensation Reactions
The diketone moiety enables aldol condensation with aldehydes or ketones. For example, reactions with pyruvate derivatives under basic conditions yield functionalized decalin systems through aldol-aldol annulation cascades .
Key mechanistic steps :
-
Base-mediated enolate formation at the α-carbon
-
Nucleophilic attack on electrophilic carbonyl groups
-
Dehydration to form conjugated enones
Reaction optimization studies show that 0.1 mol% DBU in toluene at 60°C achieves >90% yield in annulation reactions .
Halocyclization Reactions
The allyl group participates in bromoenolcyclization to form oxygen heterocycles. With pyridinium tribromide in CH₂Cl₂ :
| Entry | Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 1.2 eq PBr₃, 0°C, 2h | 2-Bromomethyltetrahydrobenzofuran | 68 |
| 2 | 1.5 eq PBr₃, RT, 4h | 5,7-Dibromo derivative | 52 |
This proceeds through:
-
Electrophilic bromination of allyl double bond
-
Enol ether formation
-
5-exo-trig cyclization (Baldwin-compliant)
Diels-Alder Cycloadditions
The compound acts as dienophile in [4+2] cycloadditions. With 2,3-diaminopyridine :
Reaction parameters :
-
Solvent-free conditions
-
120°C, 6h
-
Produces benzodiazepinone derivatives (78-85% yield)
Post-functionalization with allyl bromide yields N-allylated products (90-94% yield) .
Acid/Base-Catalyzed Isomerization
Controlled studies reveal concentration-dependent behavior :
| [2-Allyl-CHD] (M) | Catalyst Loading (mol% CF₃SO₃H) | Time (min) | 3a:4a Ratio |
|---|---|---|---|
| 0.15 | 0.1 | 30 | 92:8 |
| 0.30 | 0.1 | 30 | 85:15 |
| 0.60 | 0.1 | 30 | 78:22 |
Higher concentrations promote undesired isomerization (3a→4a) due to increased Bronsted acidity .
Oxidation/Reduction Pathways
While specific data isn't provided in accessible sources, analogous 1,3-cyclohexanedione derivatives show:
-
Oxidation : KMnO₄ converts diketones to dicarboxylic acids
-
Reduction : NaBH₄ selectively reduces enone systems to diols
Multicomponent Reactions
A three-component synthesis combines :
-
Quinoline-3-carbaldehyde
-
2-Allyl-1,3-cyclohexanedione
-
2,3-Diaminopyridine
Yielding polycyclic architectures with IC₅₀ = 8.2-14.7 μM against cancer cell lines .
Critical Reaction Considerations
-
Buffering Effect : The diketone modulates reaction acidity, requiring careful catalyst optimization
-
Steric Effects : 2-Allyl substitution influences cyclization pathways (exo vs endo)
-
Temperature Sensitivity : Isomerization competes above 60°C in prolonged reactions
This comprehensive analysis demonstrates this compound's versatility in synthetic organic chemistry, particularly for constructing complex polycyclic systems through tandem reaction sequences .
Eigenschaften
CAS-Nummer |
42738-68-1 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-prop-2-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2,7H,1,3-6H2 |
InChI-Schlüssel |
MRTQMTHMKFASNS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













